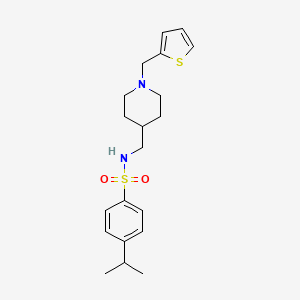

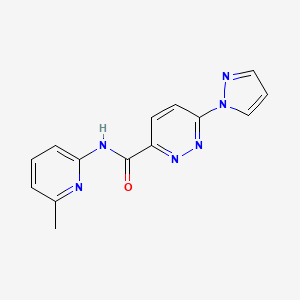

N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

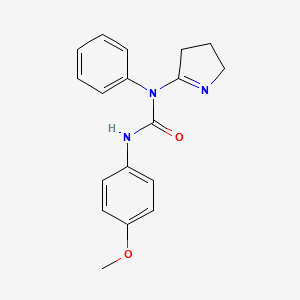

The compound “N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes an iodophenyl group, a phenyl group, a thiophenyl group, and a pyrazole group attached to a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its constituent atoms. Quantum-chemical calculations can be used to analyze the structure of molecular crystals .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the iodophenyl group might undergo substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Applications De Recherche Scientifique

Organic Electronics

This compound can be utilized in the synthesis of donor-acceptor polymers which are pivotal in organic electronics. These polymers exhibit tunable optoelectronic properties and are used in devices like photovoltaics , light-emitting diodes , and field-effect transistors . The thiophene moiety in the compound acts as a donor unit, contributing to the desirable solubility and electrical properties of the polymer.

Photovoltaic Applications

The photovoltaic properties of polymers synthesized using thiophene units are of significant interest. These materials can be used to create solar cells with a narrow band gap, which are essential for converting solar energy into electricity. The compound could be part of a polymer blend that exhibits temperature-dependent absorption, crucial for efficient solar energy harvesting .

Polymerization Studies

Researchers can explore the polymerization behavior of thiophene-based compounds. The compound can be involved in direct C-H arylation polymerization, a method that has gained attention for producing conjugated polymers with high yield and purity, which are important for scaling up production for commercial applications .

Optical Properties Research

The compound’s role in the development of materials with specific optical properties is noteworthy. It can be part of studies aiming to understand and manipulate the absorption and emission spectra of materials, which is valuable for applications like electrochromic devices .

Electrical Property Optimization

In the realm of electrical engineering , the compound can contribute to the optimization of electrical properties in materials. This includes enhancing conductivity and charge transport in materials used in various electronic components .

Chemical Synthesis

The compound can serve as a building block in chemical synthesis , providing a pathway to create complex molecules with specific functions. This is particularly relevant in the synthesis of other organic compounds with thiophene units, which are widely used in various chemical applications .

Medicinal Chemistry

In medicinal chemistry , such compounds can be investigated for their potential biological activities. The structure-activity relationship (SAR) studies could reveal its utility as a pharmacophore, leading to the development of new therapeutic agents .

Material Science

Lastly, in material science , the compound’s inclusion in the synthesis of new materials could lead to the discovery of substances with unique mechanical, thermal, or chemical properties, which could be used in a wide range of industrial applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-iodophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14IN3OS/c21-14-8-10-15(11-9-14)22-20(25)17-13-24(16-5-2-1-3-6-16)23-19(17)18-7-4-12-26-18/h1-13H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDYIEFTZKRAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2978783.png)

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978790.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2978791.png)

![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)